N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide
Description
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide is a synthetic organic compound that features a unique combination of a pyrazole ring and an adamantane moiety
Properties
Molecular Formula |
C23H28ClN3O |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H28ClN3O/c1-14-21(15(2)27(26-14)13-16-3-5-20(24)6-4-16)25-22(28)23-10-17-7-18(11-23)9-19(8-17)12-23/h3-6,17-19H,7-13H2,1-2H3,(H,25,28) |
InChI Key |
BOAKXRAJCFCQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Adamantane Moiety: The adamantane carboxylic acid is then coupled with the substituted pyrazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: 4-chlorobenzyl chloride with a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the adamantane moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Materials Science: Due to its unique structure, it may be used in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
Uniqueness
N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide is unique due to the combination of the pyrazole ring and the adamantane moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
